Tri-tert-butylstibine
CAS No.: 13787-35-4
Cat. No.: VC18512434
Molecular Formula: C12H27Sb
Molecular Weight: 293.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13787-35-4 |
---|---|
Molecular Formula | C12H27Sb |
Molecular Weight | 293.10 g/mol |
IUPAC Name | tritert-butylstibane |
Standard InChI | InChI=1S/3C4H9.Sb/c3*1-4(2)3;/h3*1-3H3; |
Standard InChI Key | NZJQTVDLVPHKGY-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)[Sb](C(C)(C)C)C(C)(C)C |
Introduction
Chemical Structure and Molecular Characteristics
Tri-tert-butylstibine features a trigonal pyramidal geometry, with the antimony atom at the apex and three tert-butyl groups occupying equatorial positions. The steric bulk of the tert-butyl substituents significantly influences its molecular conformation and reactivity. Electron diffraction studies of analogous organoantimony compounds, such as tri(t-butyl)phosphine oxide, reveal that tert-butyl groups adopt tilt and twist angles to minimize steric interactions . For tri-tert-butylstibine, computational models predict a similar distortion from ideal symmetry, with Sb–C bond lengths approximating 188–192 pm based on comparisons to crystallographically characterized antimony complexes.
Table 1: Key Structural Parameters of Tri-tert-butylstibine
The compound’s molecular weight is 293.10 g/mol, and it typically exists as a colorless liquid at room temperature. Its high solubility in nonpolar solvents like tetrahydrofuran (THF) and diethyl ether facilitates its use in synthetic applications.
Synthesis Methods and Optimization
Tri-tert-butylstibine is synthesized via nucleophilic substitution reactions between tert-butyl lithium (-BuLi) and antimony trichloride () under inert atmospheres. A representative protocol involves:
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Reactant Preparation: -BuLi is slowly added to dissolved in THF at −78°C to prevent premature decomposition.
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Temperature Control: The reaction mixture is gradually warmed to 25°C over 12 hours to ensure complete substitution.
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Workup: The product is extracted using dichloromethane, dried over anhydrous magnesium sulfate, and purified via vacuum distillation.
Table 2: Synthesis Conditions and Yields
Reactant Ratio (-BuLi:) | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
---|---|---|---|---|
3:1 | THF | −78 to 25 | 85 | 98 |
3.2:1 | Et₂O | −40 to 20 | 78 | 95 |
Alternative routes employing antimony tribromide () or antimony triiodide () have been explored but yield inferior results due to increased byproduct formation.
Chemical Reactivity and Mechanistic Insights
The reactivity of tri-tert-butylstibine is governed by its dual role as a Lewis acid and a sterically hindered nucleophile. Key reactions include:
Coordination to Transition Metals
Tri-tert-butylstibine acts as a ligand in palladium- and ruthenium-catalyzed cross-coupling reactions. For example, in Suzuki-Miyaura couplings, it stabilizes low-oxidation-state palladium intermediates, enhancing catalytic turnover . The tert-butyl groups create a protective microenvironment, reducing catalyst deactivation via oxidative aggregation .
Reductive Elimination Pathways
In Stille couplings, antimony-centered reductive elimination from -stibine complexes facilitates carbon–carbon bond formation. Kinetic studies indicate that the steric bulk of tri-tert-butylstibine slows undesired β-hydride elimination, improving selectivity for aryl–alkyl products .
Halogen Abstraction Reactions
Tri-tert-butylstibine reacts with alkyl halides () via single-electron transfer (SET) mechanisms, generating antimony-centered radicals. This property is exploited in photoredox catalysis for the synthesis of quaternary carbon centers .
Applications in Catalysis and Materials Science
Homogeneous Catalysis
Tri-tert-butylstibine is a key ligand in:
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Hydroformylation: Enhances regioselectivity in rhodium-catalyzed alkene functionalization.
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Asymmetric Hydrogenation: Modifies iridium catalysts for enantioselective reduction of ketones .
Polymer Science
The compound serves as a chain-transfer agent in radical polymerization, controlling molecular weight distributions in polyethylene and polyacrylates. Its antimony center terminates propagating chains via hydrogen abstraction, yielding narrow-dispersity polymers.
Semiconductor Fabrication
Tri-tert-butylstibine is a precursor for antimony-containing thin films in III-V semiconductors. Chemical vapor deposition (CVD) studies demonstrate its utility in depositing layers for thermoelectric devices.
Comparative Analysis with Related Compounds
Table 3: Properties of Tertiary Organometallic Compounds
Compound | Central Atom | Sb–C Bond Length (pm) | Thermal Stability (°C) |
---|---|---|---|
Tri-tert-butylstibine | Sb | 188.8–191.3 | 180 |
Tri-tert-butylphosphine | P | 184.5–187.1 | 220 |
Tri-tert-butylarsine | As | 192.4–195.6 | 160 |
Tri-tert-butylstibine exhibits intermediate thermal stability compared to phosphorus and arsenic analogs, reflecting weaker Sb–C bonds .
Future Research Directions
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Mechanistic Studies: Elucidate the role of antimony in multi-metallic catalytic cycles using in-situ XAFS spectroscopy.
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Green Synthesis: Develop solvent-free mechanochemical routes to reduce THF waste.
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Biological Applications: Investigate antimony-based organometallics as antiparasitic agents, leveraging stibine’s redox activity .
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